molecular formula C7H10N2O2 B12864428 1-Acetyl-3,4-dimethyl-1H-pyrazol-5(4H)-one

1-Acetyl-3,4-dimethyl-1H-pyrazol-5(4H)-one

Cat. No.: B12864428
M. Wt: 154.17 g/mol
InChI Key: UUKJJIXMEVFRLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Acetyl-3,4-dimethyl-1H-pyrazol-5(4H)-one is an organic compound belonging to the pyrazolone family Pyrazolones are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and dyes

Preparation Methods

The synthesis of 1-Acetyl-3,4-dimethyl-1H-pyrazol-5(4H)-one typically involves the reaction of 3,4-dimethylpyrazole with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Acetyl-3,4-dimethyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

    Reduction: Reduction reactions can yield different pyrazolidine derivatives.

    Substitution: The acetyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Acetyl-3,4-dimethyl-1H-pyrazol-5(4H)-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes and pigments due to its stable chemical structure.

Mechanism of Action

The mechanism of action of 1-Acetyl-3,4-dimethyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-Acetyl-3,4-dimethyl-1H-pyrazol-5(4H)-one can be compared with other pyrazolone derivatives, such as:

    Antipyrine: Known for its analgesic and antipyretic properties.

    Phenazone: Used as an analgesic and anti-inflammatory agent.

    Aminopyrine: Another analgesic and antipyretic compound.

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

2-acetyl-4,5-dimethyl-4H-pyrazol-3-one

InChI

InChI=1S/C7H10N2O2/c1-4-5(2)8-9(6(3)10)7(4)11/h4H,1-3H3

InChI Key

UUKJJIXMEVFRLY-UHFFFAOYSA-N

Canonical SMILES

CC1C(=NN(C1=O)C(=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.